molecular formula C14H15Cl2N3O B11111426 (3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

Cat. No.: B11111426
M. Wt: 312.2 g/mol
InChI Key: CIMCKEGBDJGAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3311~3,7~]dec-7-yl)methanone is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a triazatricyclodecane moiety

Preparation Methods

The synthesis of (3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone typically involves the reaction of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane with 3,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H15Cl2N3O

Molecular Weight

312.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone

InChI

InChI=1S/C14H15Cl2N3O/c15-11-2-1-10(3-12(11)16)13(20)14-4-17-7-18(5-14)9-19(6-14)8-17/h1-3H,4-9H2

InChI Key

CIMCKEGBDJGAGY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.